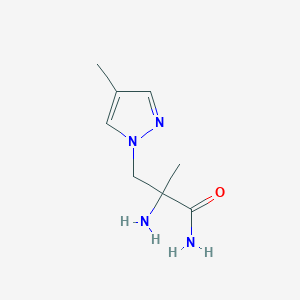
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process would also need to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the amide group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups to the pyrazole ring.
Scientific Research Applications
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino and amide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole
- 4-methyl-1H-pyrazole
- 2-amino-3-methyl-1H-pyrazole
Uniqueness
2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Biological Activity
2-Amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C8H12N4O
- Molecular Weight : 168.20 g/mol
The structure features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Its activities can be categorized into:
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways, reducing tumor-associated inflammation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate its efficacy and mechanism in this context.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of pyrazole compounds, including this compound. The study demonstrated that modifications to the pyrazole ring significantly affected biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug design.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-6-3-11-12(4-6)5-8(2,10)7(9)13/h3-4H,5,10H2,1-2H3,(H2,9,13) |
InChI Key |
VSBURTGXURQFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















